Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate

Medicinal Chemistry Organic Synthesis Building Block Diversification

Fragment-based libraries often lack 3D complexity and orthogonal handles, limiting SAR exploration. This indoline building block solves both: (i) C6-Br enables Pd-catalyzed cross-coupling for late-stage diversification; (ii) gem-dimethyl at C3 imposes conformational restriction shown to enhance target potency (e.g., nanomolar hGnRH-R antagonism); (iii) C4-methyl ester permits orthogonal amidation or hydrolysis to tune logP by ~1 unit. All three functionalities integrated into a single, non-planar scaffold unavailable in simpler analogs. Sourced at 95% purity for reliable, reproducible chemistry.

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
CAS No. 1389264-22-5
Cat. No. B1430893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate
CAS1389264-22-5
Molecular FormulaC12H14BrNO2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESCC1(CNC2=CC(=CC(=C21)C(=O)OC)Br)C
InChIInChI=1S/C12H14BrNO2/c1-12(2)6-14-9-5-7(13)4-8(10(9)12)11(15)16-3/h4-5,14H,6H2,1-3H3
InChIKeyYUHVTHXXZAJDQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate – Procurement-Ready Overview


Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate is a polysubstituted dihydroindole (indoline) building block that combines a C6‑bromine reactive handle, gem‑dimethyl substitution at C3, and a C4‑methyl ester functionality within a single, fully assigned scaffold [1]. The presence of the saturated 2,3‑bond imparts a non‑planar, three‑dimensional geometry that is increasingly sought in fragment‑based and “escape‑from‑flatland” drug‑discovery campaigns [2]. The compound is commercially available from multiple vendors with purities of 95–97 % and is routinely employed as an intermediate for late‑stage diversification via cross‑coupling, amidation, or hydrolysis .

1
Late‑stage diversification
C6‑Br enables Suzuki, Buchwald coupling; C4‑ester allows amidation or hydrolysis.
2
Escape‑from‑flatland campaigns
Non‑planar dihydroindoline core supplies 3D character for fragment‑based discovery.
3
Multi‑vendor availability
Typical purities 95–97 % support direct use as a strategic intermediate.

Why Generic Indoline or Indole Analogues Cannot Replace This Scaffold


In‑class indoline building blocks that lack the C6‑bromine, the C3‑dimethyl motif, or the C4‑ester simultaneously lose the synthetic versatility, conformational restriction, and physicochemical profile that make this compound a strategic intermediate. Removing the bromine eliminates the sole heavy‑halogen handle required for Pd‑catalysed cross‑coupling, while omission of the gem‑dimethyl group removes steric bulk that has been shown to be critical for potency in hGnRH‑R antagonist optimisation . Using a planar indole instead of the dihydroindoline core abolishes the three‑dimensional character that can improve aqueous solubility and metabolic stability [2]. Replacing the methyl ester with a carboxylic acid sharply lowers lipophilicity (ΔclogP ≈ 0.8–1.2 units), potentially compromising membrane permeability without additional prodrug strategies [1]. Consequently, generic substitution with any single‑feature analogue cannot replicate the multifunctional behaviour of the target compound.

Missing C6‑bromine handle

Non‑halogenated indoline‑4‑carboxylate cannot participate in Pd‑catalysed cross‑coupling; chloro analogue requires harsher conditions and gives lower yields.

Absence of gem‑dimethyl group

Reported >10‑fold loss in hGnRH‑R antagonist potency; the 3,3‑dimethyl motif is a pharmacophoric element, not an inert substituent.

Planar indole vs dihydroindoline

Indole analogues may exhibit lower aqueous solubility and shorter microsomal half‑life, altering developability profile in optimisation workflows.

Quantitative Differentiation vs. Closest Analogues


C6‑Bromine Enables Unique Cross‑Coupling Reactivity

The target compound carries a C6 aryl bromide that serves as a reactive centre for Suzuki–Miyaura, Buchwald–Hartwig, and related cross‑couplings. The closest non‑halogenated comparator, methyl indoline‑4‑carboxylate (CAS 1187927‑40‑7), possesses no reactive aryl‑halogen bond and therefore cannot undergo these transformations. In standard Suzuki protocols, 6‑bromoindoline derivatives routinely achieve coupling yields of 80–90 % under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80 °C) [1]. The corresponding C6‑chloro analogue, when accessible, requires either elevated temperatures (100–120 °C) or specialised ligands (e.g., SPhos, XPhos) to reach comparable conversion, reflecting the inherently lower reactivity of aryl chlorides (relative oxidative addition rates: ArI > ArBr ≫ ArCl) [2]. Thus, the bromine atom provides a unique balance of stability and reactivity that is not offered by non‑halogenated or chloro‑substituted counterparts.

Cross‑coupling handle
Class‑level
C6‑Br: 80–90% yield
C6‑Cl: ~50–70% (harsher)
No halogen: no reaction
Supports efficient analogue generation via direct Suzuki coupling
Class‑level inference; verify with specific protocol
Medicinal Chemistry Organic Synthesis Building Block Diversification

Gem‑Dimethyl Substitution Enhances Receptor Antagonist Potency

In a published optimisation campaign for orally available hGnRH‑R antagonists, the gem‑dimethylindoline motif was identified as a key structural feature for high potency. The clinical candidate BAY 1214784, which evolved from a gem‑dimethylindoline hit, displayed an IC₅₀ of 0.3 nM at the human GnRH receptor . Modifying the gem‑dimethylindoline core to a spiroindoline system further improved species cross‑reactivity while maintaining low‑nanomolar potency. By contrast, the corresponding non‑gem‑dimethyl indoline analogue (the “flat” indoline lacking 3,3‑disubstitution) showed a >10‑fold drop in antagonistic activity in the same series, attesting to the critical steric and conformational role of the 3,3‑dimethyl groups . Methyl 6‑bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate incorporates the identical gem‑dimethyl architecture and can therefore serve as a direct precursor to GnRH‑R‑targeted libraries.

Gem‑dimethyl potency
Data to verify
Gem‑dimethyl series IC₅₀ ~0.3 nM
Non‑gem‑dimethyl: >10‑fold higher IC₅₀
Reported >10‑fold potency contribution in hGnRH‑R antagonist context
Cross‑study comparable; source‑specific validation recommended
Endocrinology Drug Discovery Structure–Activity Relationship

Dihydroindoline Core Improves Solubility and Metabolic Stability

In a systematic comparison of indole and dihydroindoline (indoline) RORγt agonists, the indoline derivative 14 exhibited markedly improved drug‑like attributes relative to its indole‑based parent compounds. Specifically, compound 14 retained high potency (EC₅₀ = 20.8 nM in dual‑FRET assay; 247 nM in a cell‑based reporter assay) while demonstrating enhanced aqueous solubility at pH 7.4 and a prolonged microsomal half‑life (t₁/₂ = 113 min in mouse liver microsomes) [1]. The indole comparator compounds in the same study displayed lower solubility and shorter half‑lives (t₁/₂ < 60 min for the most similar indole parent). These data support the general principle that saturation of the 2,3‑bond—as found in methyl 6‑bromo-3,3‑dimethyl-2,3‑dihydro-1H‑indole‑4‑carboxylate—favourably modulates physicochemical and ADME profiles without sacrificing receptor engagement.

Solubility & stability
Cross‑study comparable
Indoline t₁/₂ = 113 min
Indole t₁/₂ < 60 min
Improved solubility
Dihydroindoline core may support better developability metrics
RORγt agonist study context; extrapolation requires verification
Pharmacokinetics Drug-Like Properties RORγt Agonists

High‑Impact Application Scenarios


Combinatorial Library Scaffold for Class A GPCR Targets

The gem‑dimethylindoline substructure, proven to deliver nanomolar hGnRH‑R antagonism , can be elaborated via the C6‑bromine handle using parallel Suzuki couplings to rapidly generate focused libraries. The C4‑methyl ester permits orthogonal amidation or hydrolysis, enabling systematic SAR exploration of both the eastern and western vectors of the molecule.

Bromodomain and Kinase Inhibitor Probe Synthesis

The C6‑bromine is an ideal point for attaching aromatic or heteroaromatic rings required for BET bromodomain or kinase hinge‑binding motifs. The saturated indoline core imparts a three‑dimensional shape that can improve isoform selectivity relative to flat indole‑based inhibitors, as demonstrated in the RORγt agonist program [2].

19F/18F‑Tracer Precursor for PET Imaging

The 3,3‑dimethyl‑2,3‑dihydro‑1H‑indole scaffold has been explicitly claimed for use as a marker and contrast agent in biomedical imaging [3]. The C6‑bromine allows late‑stage installation of fluorine‑18 or other radionuclides via halogen exchange or cross‑coupling, enabling the preparation of imaging probes with a sterically defined, metabolically robust core.

Prodrug Design via Ester‑to‑Acid Conversion

The methyl ester serves as a latent carboxylic acid that can be unmasked post‑coupling to generate the more hydrophilic acid form for in vivo studies. The logP differential (ester logP = 3.4 vs. predicted acid logP ≈ 2.2–2.5 [1]) offers a meaningful tuning parameter for oral absorption and distribution without altering the pharmacophoric bromine or gem‑dimethyl groups.

Application
Selection Property
Validation Focus
GPCR‑targeted library elaboration
Multifunctional handles (Br, ester)
Parallel Suzuki coupling and amidation scope
Bromodomain / kinase probe synthesis
3D dihydroindoline core
Isoform selectivity and hinge‑binding motif compatibility
PET tracer precursor
C6‑Br for late‑stage radiolabelling
Fluorine‑18 installation and metabolic robustness
Prodrug design (ester‑to‑acid)
Methyl ester as latent acid
logP tuning without altering pharmacophoric groups
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